4-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine
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Overview
Description
4-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Coupling with Pyridine: The final step involves coupling the piperidine ring with the pyridine ring, which can be achieved through various cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
4-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique electronic or optical properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)pyridine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-(Trifluoromethyl)pyridine: Lacks the piperidine ring, affecting its overall reactivity and applications.
4-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position, leading to variations in its chemical behavior.
Uniqueness
4-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these structural features can enhance the compound’s reactivity, stability, and potential for diverse applications.
Properties
CAS No. |
1256802-48-8 |
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Molecular Formula |
C11H13F3N2 |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
4-piperidin-4-yl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-7-9(3-6-16-10)8-1-4-15-5-2-8/h3,6-8,15H,1-2,4-5H2 |
InChI Key |
YICMAAPTKSGUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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